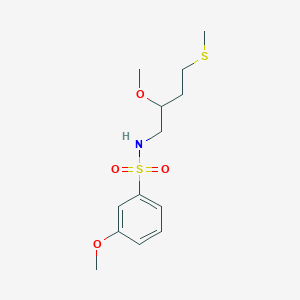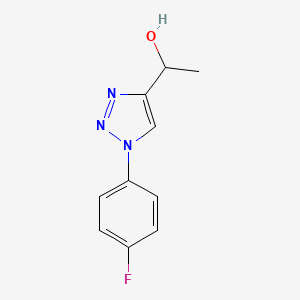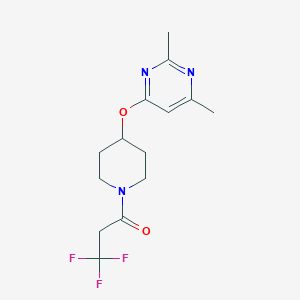
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. MMB-2201 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana.
作用机制
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. Activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of marijuana. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide also has an affinity for the CB2 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are responsible for the euphoric effects of marijuana. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has also been shown to decrease the release of GABA, which is responsible for the sedative effects of marijuana. In addition, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has several advantages for lab experiments. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of marijuana on the brain. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has several limitations for lab experiments. It is a synthetic compound, which means that its effects may not be representative of the effects of natural cannabinoids. In addition, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to humans.
未来方向
There are several future directions for the study of 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide. One direction is to study its potential therapeutic applications in more detail. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has shown promising results in the treatment of chronic pain, anxiety, and depression, and further research is needed to determine its efficacy in these conditions. Another direction is to study the effects of 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide on different cell types and in different animal models. This will help to determine its potential toxicity and side effects. Finally, more research is needed to determine the optimal dosage and administration route for 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide in humans.
Conclusion:
In conclusion, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has several advantages for lab experiments, but also has several limitations. Further research is needed to determine its potential therapeutic applications and optimal dosage and administration route in humans.
合成方法
The synthesis of 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction between 5-fluoro-ADB and 4-methylthiobutylamine. The reaction is carried out in the presence of a palladium catalyst and a base, which facilitates the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学研究应用
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various conditions such as chronic pain, anxiety, and depression. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
3-methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-17-11-5-4-6-13(9-11)20(15,16)14-10-12(18-2)7-8-19-3/h4-6,9,12,14H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPXVLJPMPITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2702266.png)

![4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2702270.png)

![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2702273.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)


![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2702282.png)

